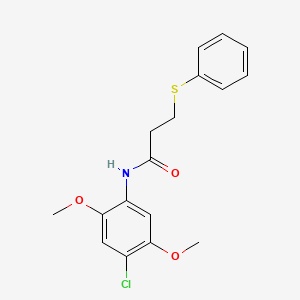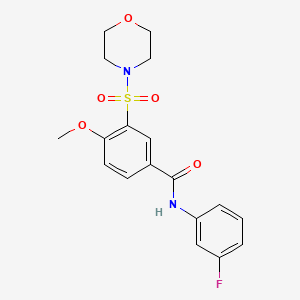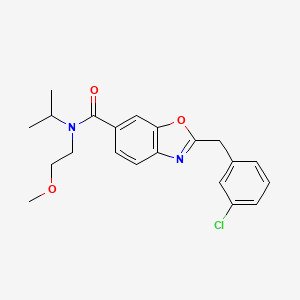![molecular formula C19H22F2N2 B5013025 1-(4-fluorophenyl)-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B5013025.png)
1-(4-fluorophenyl)-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as piperazine analog of quetiapine, which is an atypical antipsychotic drug. The chemical structure of this compound is similar to quetiapine, but it has a piperazine ring instead of a dibenzothiazepine ring. This compound has gained interest in scientific research due to its potential therapeutic effects.
作用機序
Further studies can be conducted to understand the exact mechanism of action of this compound. This can help to identify potential targets for drug development.
3. Toxicity studies: Toxicity studies can be conducted to evaluate the safety profile of this compound. This can help to identify potential adverse effects and develop strategies to minimize them.
4. Combination therapy: Combination therapy with other drugs can be explored to enhance the therapeutic effects of this compound. This can help to develop more effective treatment strategies for various diseases.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. It has been studied for its potential antipsychotic effects, anxiolytic effects, and pain-relieving effects. Further research is needed to fully understand its mechanism of action, toxicity profile, and potential as a therapeutic agent.
実験室実験の利点と制限
The advantages of using 1-(4-fluorophenyl)-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine in lab experiments include its high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are targets of antipsychotic drugs. This compound has also been found to have potential therapeutic effects in several research areas, including antipsychotic effects, anxiolytic effects, and pain relief.
The limitations of using this compound in lab experiments include its potential toxicity and adverse effects. This compound has not been extensively studied for its toxicity and safety profile, and its long-term effects are not fully understood.
将来の方向性
Several future directions for research on 1-(4-fluorophenyl)-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine can be explored. Some of the future directions include:
1. Clinical trials: Clinical trials can be conducted to evaluate the safety and efficacy of this compound in humans. This can help to determine its potential as a therapeutic agent.
2.
合成法
The synthesis of 1-(4-fluorophenyl)-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine can be achieved by several methods. One of the most common methods is the reaction of 1-(4-fluorophenyl)piperazine with 2-(2-fluorophenyl)-1-methylethylamine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product is relatively high.
科学的研究の応用
1-(4-fluorophenyl)-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine has been studied for its potential therapeutic effects in several scientific research studies. Some of the research areas where this compound has been studied include:
1. Antipsychotic effects: this compound has been studied for its potential antipsychotic effects. It has been found to have similar effects as quetiapine, which is an atypical antipsychotic drug. This compound has shown to reduce the symptoms of schizophrenia and bipolar disorder in animal models.
2. Anxiolytic effects: this compound has also been studied for its potential anxiolytic effects. It has been found to reduce anxiety-like behavior in animal models.
3. Pain relief: this compound has also been studied for its potential pain-relieving effects. It has been found to reduce pain in animal models of neuropathic pain.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-[1-(2-fluorophenyl)propan-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2/c1-15(14-16-4-2-3-5-19(16)21)22-10-12-23(13-11-22)18-8-6-17(20)7-9-18/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELAEFIBKVXVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012947.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine](/img/structure/B5012948.png)
![N-(4-chlorophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5012965.png)
![2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)


![8-{[5-(4-morpholinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5012989.png)



![2-(1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5013013.png)
![N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013020.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B5013043.png)
